1-(3,4,5-Trimethoxyphenyl)ethanol

Description

The exact mass of the compound 1-(3,4,5-Trimethoxyphenyl)ethanol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 77909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3,4,5-Trimethoxyphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4,5-Trimethoxyphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

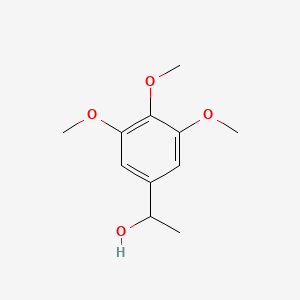

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4,5-trimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O4/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7,12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONRJSKJWDOGAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80291772 | |

| Record name | 1-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36266-40-7 | |

| Record name | NSC77909 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3,4,5-trimethoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80291772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 1-(3,4,5-Trimethoxyphenyl)ethanol

An In-Depth Technical Guide to 1-(3,4,5-Trimethoxyphenyl)ethanol: Structure, Properties, and Synthesis

Introduction

1-(3,4,5-Trimethoxyphenyl)ethanol is a substituted aromatic alcohol that serves as a valuable building block in organic synthesis and medicinal chemistry. Its structure, derived from the naturally abundant gallic acid, incorporates a trimethoxyphenyl group, a motif present in a variety of biologically active molecules. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed synthetic protocol, and spectroscopic characterization, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Molecular Structure

The structural foundation of 1-(3,4,5-Trimethoxyphenyl)ethanol is a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and an ethanol group at position 1. This specific arrangement of functional groups imparts distinct chemical reactivity and physical properties to the molecule.

Table 1: Chemical Identifiers and Structural Information

| Identifier | Value |

| IUPAC Name | 1-(3,4,5-Trimethoxyphenyl)ethanol |

| CAS Number | 30935-60-3 |

| Molecular Formula | C₁₁H₁₆O₄ |

| Molecular Weight | 212.24 g/mol |

| Canonical SMILES | CC(C1=CC(=C(C(=C1)OC)OC)OC)O |

| InChI Key | BQJCRGMLZYGSTR-UHFFFAOYSA-N |

The presence of the chiral center at the carbinol carbon means that the compound can exist as two enantiomers, (R)- and (S)-1-(3,4,5-Trimethoxyphenyl)ethanol.

Caption: 2D chemical structure of 1-(3,4,5-Trimethoxyphenyl)ethanol.

Physicochemical Properties

The physical and chemical properties of 1-(3,4,5-Trimethoxyphenyl)ethanol are dictated by its array of functional groups. The hydroxyl group allows for hydrogen bonding, influencing its melting point and solubility, while the methoxy groups contribute to its overall polarity and electronic character.

Table 2: Physicochemical Data

| Property | Value | Source |

| Appearance | White to off-white solid | |

| Melting Point | 76-78 °C | |

| Boiling Point | 158-160 °C at 3 mmHg | |

| Solubility | Soluble in methanol, ethanol, chloroform, ethyl acetate. | General chemical knowledge |

Synthesis via Grignard Reaction

A common and reliable method for the laboratory synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol is the Grignard reaction. This involves the nucleophilic addition of a methylmagnesium halide to 3,4,5-trimethoxybenzaldehyde. The aldehyde serves as the electrophilic carbonyl carbon source, which, upon reaction with the Grignard reagent and subsequent acidic workup, yields the desired secondary alcohol.

Experimental Protocol

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

-

Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with 3,4,5-trimethoxybenzaldehyde (1.0 eq) dissolved in anhydrous diethyl ether.

-

Grignard Addition: The flask is cooled to 0 °C in an ice bath. Methylmagnesium bromide (1.2 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C to decompose the magnesium alkoxide intermediate.

-

Extraction: The resulting mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) or by recrystallization to afford pure 1-(3,4,5-Trimethoxyphenyl)ethanol.

Caption: Workflow for the synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol.

Spectroscopic Characterization

The identity and purity of the synthesized compound are confirmed through various spectroscopic techniques. The following table summarizes the expected spectral data that validates the structure of 1-(3,4,5-Trimethoxyphenyl)ethanol.

Table 3: Spectroscopic Data

| Technique | Key Signals and Interpretation |

| ¹H NMR | δ ~1.4 (d, 3H, -CH₃), δ ~2.0 (s, 1H, -OH), δ ~3.8 (s, 9H, 3 x -OCH₃), δ ~4.8 (q, 1H, -CH(OH)-), δ ~6.5 (s, 2H, Ar-H) |

| ¹³C NMR | δ ~25 (CH₃), δ ~56 (OCH₃), δ ~70 (CHOH), δ ~103 (Ar-C), δ ~137 (Ar-C), δ ~140 (Ar-C), δ ~153 (Ar-C) |

| IR (cm⁻¹) | ~3400 (broad, O-H stretch), ~2960 (C-H stretch, sp³), ~2840 (C-H stretch, sp³), ~1590, 1500 (C=C stretch, aromatic), ~1240, 1125 (C-O stretch) |

| Mass Spec (EI) | m/z 212 (M⁺), 197 (M⁺ - CH₃), 182 (M⁺ - CH₂O), 169 |

Applications in Research

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in several clinically important drugs, such as the antibacterial agent trimethoprim and the anticancer drug combretastatin A-4. Consequently, 1-(3,4,5-Trimethoxyphenyl)ethanol is a valuable intermediate for synthesizing analogs of these compounds. Its chiral nature also makes it a useful precursor for the asymmetric synthesis of more complex molecules, allowing for the exploration of stereospecific interactions with biological targets. Researchers utilize this compound to create libraries of novel small molecules for screening in various disease models, particularly in oncology and infectious diseases.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 304533, 1-(3,4,5-Trimethoxyphenyl)ethanol. [Link]

1-(3,4,5-Trimethoxyphenyl)ethanol CAS number and molecular weight

Technical Guide: 1-(3,4,5-Trimethoxyphenyl)ethanol

Executive Summary

1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7) is a secondary benzyl alcohol derivative primarily utilized as a high-value intermediate in medicinal chemistry and lignin research.[1] Distinct from its primary alcohol isomer (3,4,5-trimethoxybenzyl alcohol), this compound features an

Chemical Identity & Physicochemical Properties

Table 1: Core Chemical Data

| Property | Specification |

|---|---|

| Chemical Name | 1-(3,4,5-Trimethoxyphenyl)ethanol |

| Synonyms |

Analytical Signature (Diagnostic):

-

H NMR (400 MHz, CDCl

Synthesis & Production Methodologies

The most robust route for laboratory-scale production is the nucleophilic addition of hydride to 3,4,5-trimethoxyacetophenone.

Protocol A: Sodium Borohydride Reduction (Standard Laboratory Scale)

-

Precursor: 3,4,5-Trimethoxyacetophenone (CAS: 1136-86-3).

-

Reagent: Sodium Borohydride (NaBH

).[5][6][7] -

Solvent: Methanol (MeOH) or Ethanol (EtOH).[5]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 3,4,5-trimethoxyacetophenone (10 mmol, 2.10 g) and MeOH (20 mL). Cool the solution to 0°C using an ice bath.

-

Addition: Slowly add NaBH

(15 mmol, 0.57 g) in small portions over 15 minutes. Caution: Hydrogen gas evolution. -

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Monitor by TLC (SiO

; Hexane:EtOAc 7:3). The ketone ( -

Quenching: Quench carefully with saturated aqueous NH

Cl (10 mL) or 1N HCl to decompose excess borohydride. -

Workup: Evaporate MeOH under reduced pressure. Extract the aqueous residue with CH

Cl -

Purification: Dry combined organics over anhydrous Na

SO

Protocol B: Catalytic Hydrogenation (Industrial Insight)

For scale-up (>100g), NaBH

-

Conditions: H

(5–10 bar), Raney Ni (pH 7–9), MeOH/H

Figure 1: Step-wise chemical reduction pathway for the synthesis of the target alcohol.

Applications in Drug Development

This compound serves as a "pharmacophore linker" in two primary therapeutic areas:

A. Multidrug Resistance (MDR) Reversal Agents

The 3,4,5-trimethoxyphenyl moiety mimics the "Ring A" of colchicine and verapamil. Derivatives of 1-(3,4,5-trimethoxyphenyl)ethanol, specifically esterified analogs, have shown potent chemoreversal activity in P-glycoprotein (P-gp) overexpressing cancer cells.

-

Mechanism: The lipophilic trimethoxy domain binds to the transmembrane efflux pump, inhibiting the export of cytotoxic drugs like paclitaxel.

B. Combretastatin Analogues (Vascular Disrupting Agents)

The structural similarity to Combretastatin A-4 (CA-4) allows this alcohol to serve as a precursor for non-stilbene tubulin inhibitors.

-

Modificaton: The hydroxyl group is often replaced or esterified to create "pro-drugs" or rigidified analogs that bind to the colchicine site of tubulin, disrupting microtubule formation in tumor vasculature.

Figure 2: Pharmacological utility of the scaffold in oncology research.

Handling & Safety (Predicted)

Note: While a specific SDS for CAS 36266-40-7 is rare, its safety profile is derived from the close analog 3,4,5-Trimethoxybenzyl alcohol (CAS 3840-31-1).

-

Signal Word: WARNING

-

Hazard Statements (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The benzylic alcohol is susceptible to slow oxidation to the ketone if exposed to air/light over prolonged periods.

References

-

PubChem. "1-(3,4,5-Trimethoxyphenyl)ethanol (Compound)."[8] National Library of Medicine. Accessed March 1, 2026. [Link]

-

Wong, I.L., et al. "1-(3,4,5-Trimethoxyphenyl)ethane-1,2-diyl Esters, a Novel Compound Class with Potent Chemoreversal Activity." Bioorganic & Medicinal Chemistry, 2008. [Link]

-

Organic Syntheses. "Reduction of Ketones using Sodium Borohydride." Org.[5][7] Synth. General Procedure.[5][9] [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. US6403843B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

- 4. Ethanol (CAS 64-17-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. scispace.com [scispace.com]

- 8. 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4 | CID 254122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. EP1000005B1 - Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol - Google Patents [patents.google.com]

Comprehensive Safety and Handling Whitepaper: 1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7)

Executive Summary & Chemical Identity

1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7) is a highly specialized aromatic alcohol frequently utilized as a critical building block in medicinal chemistry and drug development[1][2]. Structurally, it features a lipophilic trimethoxybenzene ring coupled with a hydrophilic secondary alcohol moiety. This specific pharmacophore is highly valued in the synthesis of antimitotic agents, tubulin inhibitors (such as combretastatin and colchicine analogs), and various neuro-nutraceutical derivatives[1][3].

Because this compound is primarily handled in research and development (R&D) settings, its toxicological profile is not as exhaustively documented as bulk industrial chemicals. Therefore, handling this compound requires a rigorous, mechanistic approach to safety—treating it with the stringent protocols reserved for potent active pharmaceutical ingredient (API) intermediates.

Quantitative Chemical Properties

Understanding the physicochemical properties of a compound is the first step in predicting its behavior in both biological systems and laboratory environments.

Table 1: Physicochemical Profile of 1-(3,4,5-Trimethoxyphenyl)ethanol [1]

| Property | Value | Mechanistic Implication for Safety/Handling |

| CAS Number | 36266-40-7 | Unique identifier for regulatory tracking. |

| Molecular Formula | C₁₁H₁₆O₄ | Indicates a highly oxygenated aromatic structure. |

| Molecular Weight | 212.24 g/mol | Small molecule; easily aerosolized if crystallized as a fine powder. |

| XLogP3 | 1.0 | Moderate lipophilicity; capable of penetrating the stratum corneum. |

| H-Bond Donors | 1 | The hydroxyl group acts as a localized irritant. |

| H-Bond Acceptors | 4 | High affinity for aqueous/polar interfaces in biological tissues. |

| Exact Mass | 212.1048 Da | Used for high-resolution mass spectrometry (HRMS) validation. |

Hazard Identification & Mechanistic Causality

While specific in vivo toxicity data for 1-(3,4,5-Trimethoxyphenyl)ethanol is limited, we must extrapolate its hazards based on its structural analogs (substituted phenylethanols). The compound is generally classified under the Globally Harmonized System (GHS) as a localized irritant[4].

The Causality of Irritation

Why does this specific molecule cause dermal and ocular irritation? The causality lies in its amphiphilic nature. The trimethoxybenzene ring provides sufficient lipophilicity (XLogP3 = 1.0) to partition into the lipid bilayers of the skin's stratum corneum or the corneal epithelium[1]. Once embedded in the lipid matrix, the secondary hydroxyl group (a hydrogen bond donor) disrupts local hydrogen bonding networks among structural proteins and lipids, triggering an inflammatory cascade (irritation).

Table 2: GHS Classification and Hazard Statements

| GHS Hazard Class | Hazard Statement | Precautionary Causality |

| Skin Irritation (Category 2) | H315: Causes skin irritation. | Lipophilic penetration requires nitrile gloves (latex is insufficient). |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. | Direct disruption of corneal proteins necessitates splash goggles. |

| STOT SE (Category 3) | H335: May cause respiratory irritation. | Inhalation of fine dust requires handling within a Class II Biosafety Cabinet or Fume Hood. |

Toxicokinetics & Metabolic Pathways

For drug development professionals, understanding the accidental exposure pathway is critical. If 1-(3,4,5-Trimethoxyphenyl)ethanol is absorbed systemically via inhalation or dermal penetration, it undergoes rapid hepatic biotransformation.

-

Phase I Metabolism: Cytochrome P450 (CYP450) enzymes likely target the methoxy groups for O-demethylation, generating reactive phenolic or catechol intermediates.

-

Phase II Metabolism: The native secondary alcohol, alongside any newly formed phenols, serves as a prime substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs) or Sulfotransferases (SULTs), forming highly water-soluble conjugates for renal excretion.

Fig 1: Hepatic biotransformation pathway of 1-(3,4,5-Trimethoxyphenyl)ethanol via Phase I/II enzymes.

Self-Validating Experimental Protocols

Trustworthiness in laboratory science requires protocols that inherently prove their own success. The following methodologies for handling and spill response are designed as self-validating systems .

Protocol A: Safe Dispensing and Solution Preparation

Because of its potency as a pharmaceutical intermediate, preparing stock solutions of 1-(3,4,5-Trimethoxyphenyl)ethanol must be done with precision and verified quantitatively.

-

Environmental Control: Place the analytical balance inside a ductless fume enclosure or a localized exhaust ventilation (LEV) system to prevent inhalation of micro-dust.

-

Gravimetric Dispensing: Tare a static-free glass vial. Using a micro-spatula, carefully transfer the desired mass (e.g., 10.0 mg) of the compound.

-

Solubilization: Add a compatible solvent. Due to its XLogP3 of 1.0, the compound is highly soluble in Dimethyl Sulfoxide (DMSO) or Ethanol, but poorly soluble in cold water[1]. Add 1.0 mL of HPLC-grade DMSO to create a 10 mg/mL stock.

-

Self-Validation (UV-Vis Quantification): To prove the solution was prepared correctly and no material was lost to the vial walls, take a 10 µL aliquot, dilute to 1 mL with ethanol, and measure the absorbance at 270 nm . The trimethoxybenzene ring exhibits a strong

transition at this wavelength. Compare the absorbance against a known molar extinction coefficient to validate the exact concentration.

Protocol B: Emergency Spill Response and Decontamination

If the compound is spilled on a laboratory bench, standard wiping is insufficient and risks spreading the lipophilic hazard.

-

Isolation: Immediately cordon off the spill area.

-

PPE Escalation: Don double nitrile gloves (to prevent lipophilic breakthrough), chemical splash goggles, and a lab coat.

-

Containment: Cover the solid powder or liquid solution with an inert, absorbent material (e.g., diatomaceous earth or vermiculite). Do not use dry paper towels, which can aerosolize the powder.

-

Chemical Decontamination: Because the compound resists pure water, spray the area with a 10% Ethanol/Water solution containing a mild non-ionic surfactant. The ethanol solubilizes the trimethoxy groups, while the surfactant lifts the molecules from the surface.

-

Self-Validation (Swab Test): After wiping the area clean, swab the benchtop with a clean cotton swab dipped in ethanol. Extract the swab in 1 mL of ethanol and analyze via UV-Vis at 270 nm. A flat baseline confirms 100% decontamination.

Fig 2: Step-by-step laboratory spill response and self-validating decontamination workflow.

Storage and Stability

To maintain the integrity of the secondary alcohol and prevent auto-oxidation of the electron-rich trimethoxybenzene ring:

-

Temperature: Store at 2–8°C (refrigerated) for long-term stability[4].

-

Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.

-

Light: Keep in amber glass vials; prolonged exposure to UV light can induce radical formation at the benzylic position.

References

-

Title: 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4 | CID 254122 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Title: Edible Mushrooms as Neuro-nutraceuticals: Basis of Therapeutics Source: ResearchGate URL:[Link]

Sources

The 1-(3,4,5-Trimethoxyphenyl)ethanol Scaffold in Drug Discovery: A Comprehensive Guide to Synthesis, Mechanism, and Tubulin-Targeted Therapeutics

Executive Summary

The 3,4,5-trimethoxyphenyl (TMP) moiety is a privileged pharmacophore in medicinal chemistry, famously recognized as the essential A-ring analog in potent natural products like colchicine and combretastatin A-4 (CA-4) 1. Derivatives of 1-(3,4,5-trimethoxyphenyl)ethanol—and its readily oxidized counterpart, 3,4,5-trimethoxyacetophenone—serve as highly versatile building blocks for synthesizing novel anticancer, antimicrobial, and anti-inflammatory agents 2, 1.

This technical guide provides an authoritative overview of the chemical logic, synthetic workflows, and biological mechanisms underlying TMP-derived therapeutics. It is designed to equip drug development professionals with actionable, self-validating protocols for synthesizing and evaluating next-generation tubulin inhibitors.

Mechanistic Grounding: The TMP Pharmacophore & Tubulin Dynamics

The primary molecular target for TMP derivatives is the colchicine binding site located at the interface of the

Causality of Inhibition: The 3,4,5-trimethoxyphenyl ring perfectly occupies a deep hydrophobic pocket within

Mechanism of TMP derivatives inducing apoptosis via tubulin inhibition.

Chemical Logic & Synthetic Workflows

The synthetic utility of 1-(3,4,5-trimethoxyphenyl)ethanol lies in its easily modifiable alpha-hydroxy group. Oxidation yields 3,4,5-trimethoxyacetophenone, a crucial branching point for multiple pharmacologically active scaffolds.

-

Route A: Halogenation to Thiazole-Pyrimidines Alpha-bromination of the acetophenone yields 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one [[3]](). This alpha-bromo ketone is a classic precursor for Hantzsch thiazole synthesis. Condensation with thiourea provides 4-(3,4,5-trimethoxyphenyl)thiazol-2-amine, which can be further functionalized into pyrimidine derivatives exhibiting potent cytostatic activity 3.

-

Route B: Claisen-Schmidt Condensation to Chalcones and Pyrazolines Reacting the acetophenone with substituted benzaldehydes under basic conditions yields TMP-chalcones (e.g., indolyl-propenones) 4, 1. These

-unsaturated carbonyls act as Michael acceptors and are potent antiproliferative agents themselves [[4]](). Furthermore, they can be cyclized with hydrazines to form pyrazoline derivatives, which exhibit dual anticancer and radical scavenging (antioxidant) properties 1.

Divergent synthetic pathways from TMP-ethanol to active pharmacophores.

Biological Evaluation: QSAR & Cytotoxicity Profiles

Quantitative structure-activity relationship (QSAR) studies consistently reveal that maintaining the 3,4,5-trimethoxy pattern is absolute for optimal tubulin binding. Modifications at the linker or the secondary aryl ring dictate cellular permeability, metabolic stability, and off-target kinase inhibition 4, 3.

Summary of TMP-Derivative Cytotoxicity

| Compound Class | Specific Derivative | Target Cell Line | Cytotoxicity / Inhibition Metric | Ref |

| Indolyl-propenone | Compound 9e (2-methoxycarbonyl-6-methoxy) | HT29 (Colon) | IC50 = 0.16 μM | 4 |

| Indolyl-propenone | Compound 9e (2-methoxycarbonyl-6-methoxy) | MCF-7 (Breast) | IC50 = 0.17 μM | [[4]]() |

| Oxazolone/Acrylate | Compounds 9, 10, 11 | HepG2 (Liver) | IC50 = 1.38 – 3.21 μM | [[2]]() |

| Thiazole-pyrimidine | Compound 4b (Piperazine substituted) | HOP-92 (NSCLC) | 86.28% Growth Inhibition at 10 μM | 3 |

| Pyrazoline | Compounds 3a / 5b | MCF-7 (Breast) | Potent Anticancer Activity | 1 |

Self-Validating Experimental Protocols

To ensure high reproducibility across laboratories, the following protocols integrate built-in validation checkpoints and explain the chemical causality behind critical steps.

Protocol A: Synthesis of 2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one [[1]](https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHN_aMqbdQC_Y8-IkWwqlaqQTGPMY-5_i_xfwGuKGDoqAKEGK012SbcBr_17OSWrrWSbOod1P2r7No9Fcev4LS9BHvMo_oAUdnUc02ZpcVx05pqYOYFGmuYZUTMscs6AzsII5Y=)

Objective: Achieve selective alpha-bromination of the acetophenone intermediate without over-halogenation.

-

Preparation: Dissolve 1-(3,4,5-trimethoxyphenyl)ethan-1-one (11.89 mmol) in 30 mL of anhydrous diethyl ether (

) in a round-bottom flask equipped with a magnetic stirrer. -

Temperature Control (Critical): Cool the reaction mixture to exactly 0 °C using an ice bath.

-

Causality: Bromination is highly exothermic; maintaining low temperatures prevents the kinetic formation of the dibrominated byproduct.

-

-

Addition: Add

(14.27 mmol, 1.2 eq) dropwise over 15 minutes. -

Propagation: Remove the ice bath and allow the mixture to gradually warm to room temperature. Stir for 2 hours and 35 minutes.

-

Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). The complete disappearance of the starting material spot validates reaction completion.

-

-

Quenching: Slowly add saturated aqueous

until gas evolution ceases.-

Causality: Neutralizes the highly corrosive HBr byproduct, preventing acid-catalyzed degradation (demethylation) of the methoxy groups.

-

-

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 × 50 mL). Combine organic layers, wash with brine, dry over anhydrous

, filter, and concentrate under vacuum.

Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of microtubule assembly by TMP derivatives to confirm the mechanism of action.

-

Reagent Prep: Reconstitute highly purified porcine brain tubulin (>99% pure) in PIPES buffer (80 mM PIPES, 2 mM

, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep strictly on ice. -

Compound Addition: In a pre-chilled 384-well plate, add 1 μL of the test TMP derivative (dissolved in DMSO) to achieve final concentrations ranging from 0.1 μM to 10 μM. Add 1 μL DMSO to control wells.

-

Checkpoint: Final DMSO concentration must not exceed 1% v/v to avoid solvent-induced protein denaturation.

-

-

Initiation: Add 1 mM GTP to the tubulin solution immediately before use. Transfer 99 μL of the Tubulin/GTP mixture to each well.

-

Kinetic Measurement: Rapidly transfer the plate to a microplate reader pre-warmed to 37 °C. Measure absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: Calculate the

of the linear growth phase.-

Causality: Tubulin polymerization increases optical density. A dose-dependent decrease in

compared to the vehicle control validates the compound as a direct tubulin polymerization inhibitor.

-

Conclusion

The 1-(3,4,5-trimethoxyphenyl)ethanol scaffold remains a cornerstone in the rational design of microtubule-targeting agents. By leveraging divergent synthetic pathways—such as halogenation to thiazoles or condensation to chalcones—researchers can fine-tune the steric and electronic properties of the peripheral rings to overcome multidrug resistance, improve pharmacokinetic profiles, and develop highly targeted oncological therapies.

References

- Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents (nih.gov)

- Design, synthesis, in vitro antiproliferative activity and apoptosis-inducing studies of 1-(3′,4′,5′-trimethoxyphenyl)-3-(2′-alkoxycarbonylindolyl)

- Synthesis and Biological Evaluation of Substituted Pyrazoline Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as Anticancer, Antioxidant and Anti-inflamm

- Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)

Sources

Natural Occurrence and Isolation of 1-(3,4,5-Trimethoxyphenyl)ethanol: A Technical Guide

Topic: Natural Occurrence of 1-(3,4,5-Trimethoxyphenyl)ethanol in Plant Extracts Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7), also known as

This guide provides a rigorous technical analysis of its natural occurrence, isolation methodologies, and structural characterization. It is designed to support researchers in differentiating this secondary metabolite from structurally related bioactive lignans and alkaloids during phytochemical screening.

Chemical Profile and Identity

Before detailing isolation protocols, it is critical to distinguish this specific secondary alcohol from its primary alcohol analog (3,4,5-trimethoxybenzyl alcohol) and its ketone precursor (3,4,5-trimethoxyacetophenone).

| Attribute | Technical Detail |

| IUPAC Name | 1-(3,4,5-Trimethoxyphenyl)ethanol |

| Common Synonyms | |

| Molecular Formula | C |

| Molecular Weight | 212.24 g/mol |

| Key Structural Feature | 3,4,5-trimethoxy substitution on the phenyl ring; secondary alcohol at the benzylic ( |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, and chloroform; sparingly soluble in water. |

Natural Sources and Occurrence

The natural occurrence of 1-(3,4,5-Trimethoxyphenyl)ethanol is highly specific. It has been definitively isolated from bioassay-guided fractionations targeting antimalarial and cytotoxic compounds.

Verified Plant Sources

The following species have been confirmed to accumulate this compound, often in the leaves and stem bark.

| Species | Family | Part Used | Context of Isolation | Reference |

| Ficus fistulosa Reinw.[10][5] ex Blume | Moraceae | Dried leaves & stem bark | Co-isolated with verrucarin L acetate during antimalarial screening. | [1] |

| Rhaphidophora decursiva Schott | Araceae | Dried leaves & stems | Isolated from active fractions containing roridin E. | [1] |

| Callistemon lanceolatus | Myrtaceae | Leaves | Note: Closely related ketones (1-(2,4,5-trimethoxyphenyl)ethanone) are major constituents; the alcohol may appear as a minor metabolite. | [2] |

Isolation and Extraction Methodology

The isolation of 1-(3,4,5-Trimethoxyphenyl)ethanol requires a bioassay-guided fractionation approach, as it often co-elutes with other non-polar aromatics. The following protocol is reconstructed from the definitive work on Ficus fistulosa and Rhaphidophora decursiva.

Extraction Workflow (DOT Diagram)

The following diagram illustrates the logical flow from raw plant material to the isolated compound.

Caption: Figure 1. Bioassay-guided isolation workflow for 1-(3,4,5-Trimethoxyphenyl)ethanol from Ficus and Rhaphidophora species.

Detailed Protocol Steps

-

Extraction: Macerate dried, ground leaves/stems in Methanol (MeOH) for 48 hours. Filter and concentrate under reduced pressure.[11]

-

Partitioning: Suspend the crude extract in water and partition successively with Hexane (to remove lipids) and Chloroform (CHCl

) . The target compound typically resides in the Chloroform or Ethyl Acetate fraction due to its intermediate polarity. -

Fractionation: Subject the CHCl

fraction to silica gel column chromatography. Elute with a gradient of Hexane:Ethyl Acetate. -

Purification: The compound often elutes in fractions containing other simple phenolics. Final purification is achieved via preparative TLC or HPLC (C18 column, MeOH:H

O gradient).

Structural Characterization (Self-Validating Data)

To ensure the integrity of the isolation, the following spectroscopic data must be verified. The 3,4,5-trimethoxy pattern provides a distinct NMR fingerprint.

Nuclear Magnetic Resonance (NMR) Profile

Solvent: CDCl

| Position | Interpretation | |

| Ar-H (2, 6) | 6.58 (s, 2H) | Characteristic singlet of the symmetrical 3,4,5-trimethoxy ring. |

| CH-OH ( | 4.83 (q, J = 6.4 Hz, 1H) | Benzylic methine proton coupled to the methyl group. |

| OMe (3, 5) | 3.86 (s, 6H) | Equivalent methoxy groups at meta positions. |

| OMe (4) | 3.83 (s, 3H) | Methoxy group at para position (often slightly shielded/deshielded relative to meta). |

| CH | 1.48 (d, J = 6.4 Hz, 3H) | Methyl doublet characteristic of the ethanol side chain. |

Validation Check: If the aromatic signal appears as a multiplet or doublet/triplet, the 3,4,5-substitution pattern is incorrect. If the benzylic proton is a singlet, the compound is likely the ketone (acetophenone) or the primary alcohol (methanol derivative).

Biosynthetic Context

Understanding the biosynthesis of this compound aids in predicting its presence in other species. It is derived from the general Phenylpropanoid pathway, specifically branching from the degradation of lignin precursors or direct modification of acetophenones.

Caption: Figure 2. Proposed biosynthetic pathway from the Shikimate/Phenylpropanoid pathway via acetophenone reduction.

Biological Relevance in Drug Development

While 1-(3,4,5-Trimethoxyphenyl)ethanol itself is often a co-metabolite, its structural class holds significance for drug discovery:

-

Antimalarial Co-occurrence: In Ficus fistulosa and Rhaphidophora decursiva, this compound co-occurs with potent antimalarial trichothecenes [1]. It may serve as a biomarker for the active fraction during chromatographic separation.

-

Anti-inflammatory Potential: Analogs such as 3,4,5-trimethoxybenzyl alcohol have demonstrated inhibition of NO production. The

-methyl derivative is investigated for similar anti-inflammatory and antiproliferative properties in synthetic medicinal chemistry [3]. -

Synthetic Utility: It serves as a chiral building block. The enzymatic resolution of this alcohol is a standard benchmark for testing novel lipases and reductases in green chemistry applications.

References

-

Tan, G. T., et al. (2002). "Antimalarial agents from plants.[10][7][12] III. Trichothecenes from Ficus fistulosa and Rhaphidophora decursiva."[5] Journal of Natural Products, 65(11), 1719-1721.

- Srivastava, S. K., et al. (2001). "Chemical constituents of Callistemon lanceolatus." Journal of the Indian Chemical Society, 78, 321-322.

-

BenchChem. (2025).[13] "The Multifaceted Biological Activities of 3,4,5-Trimethoxybenzaldehyde and Its Derivatives." Technical Guide.

-

PubChem. (2025).[1] "1-(3,4,5-Trimethoxyphenyl)ethanol - Compound Summary." National Library of Medicine.

Sources

- 1. 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4 | CID 254122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 3,4,5-Trimethoxybenzyl alcohol, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

Thermodynamic Profiling and Physicochemical Characterization of 1-(3,4,5-Trimethoxyphenyl)ethanol

As a Senior Application Scientist in pharmaceutical development, evaluating the physicochemical properties of active pharmaceutical ingredient (API) precursors is a foundational step in synthetic route design. 1-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 36266-40-7), also known as alpha-methyl-3,4,5-trimethoxybenzyl alcohol, is a highly functionalized aromatic compound frequently utilized as an intermediate in the synthesis of neuroactive agents and antimicrobial analogs.

Understanding its thermodynamic behavior—specifically its boiling and melting points—is critical for optimizing distillation, crystallization, and reactor scale-up parameters. This whitepaper synthesizes empirical data, structural causality, and self-validating analytical protocols to provide a definitive guide to the thermal properties of this compound.

Quantitative Physicochemical Data

The thermodynamic profile of 1-(3,4,5-Trimethoxyphenyl)ethanol is heavily influenced by its molecular weight, hydrogen-bonding capacity, and steric conformation. The quantitative data is summarized in the table below for rapid comparative analysis.

| Property | Value | Source / Condition |

| Chemical Name | 1-(3,4,5-Trimethoxyphenyl)ethanol | IUPAC Standard |

| CAS Registry Number | 36266-40-7 | [1] |

| Molecular Formula | C₁₁H₁₆O₄ | [2] |

| Molecular Weight | 212.24 g/mol | Computed by PubChem[2] |

| Boiling Point | 317.6 °C | @ 760 mmHg (Predicted)[1] |

| Melting Point | < 25 °C (Viscous Liquid) | Standard Ambient Temp & Pressure |

| Density | 1.102 g/cm³ | Standard Conditions[1] |

| Flash Point | 145.9 °C | Closed Cup[1] |

Structural Causality of Thermodynamic Behavior

In applied thermodynamics, macroscopic phase transitions are direct manifestations of microscopic molecular interactions.

The Boiling Point Anomaly: Hydrogen Bonding and Dispersion Forces

The elevated boiling point of 317.6 °C is primarily driven by the molecule's extensive intermolecular hydrogen bonding network, which is anchored by the secondary hydroxyl group. Furthermore, the electron-rich trimethoxy-substituted aromatic ring significantly enhances London dispersion forces. The cumulative energy required to overcome these cohesive forces and achieve the vapor phase transition is substantial, necessitating high-vacuum conditions for practical laboratory distillation to prevent thermal degradation[1].

The Melting Point Depression: Steric Hindrance vs. Lattice Packing

The melting point behavior of this compound presents a classic case of steric disruption. To understand this, we must compare it to its linear beta-isomer, 2-(3,4,5-Trimethoxyphenyl)ethanol (CAS: 37785-48-1), which crystallizes readily and exhibits a distinct melting point of 100 °C [3].

In contrast, the alpha-methyl group in 1-(3,4,5-Trimethoxyphenyl)ethanol introduces a chiral center and significant steric bulk directly adjacent to the hydrogen-bonding hydroxyl moiety. This structural feature severely impedes the highly ordered crystal lattice packing required for a solid state at room temperature. Consequently, the compound resists crystallization and is predominantly characterized as a viscous, amorphous liquid at standard ambient temperature and pressure (SATP).

Self-Validating Experimental Protocols

To empirically verify these thermodynamic properties in a laboratory setting, researchers must employ rigorous, self-validating thermal analysis techniques. Relying on standard capillary tube methods is insufficient for high-boiling, viscous oils.

Protocol A: Micro-Boiling Point Determination via TGA/DTA

Thermogravimetric Analysis (TGA) coupled with Differential Thermal Analysis (DTA) provides a highly accurate, self-validating method for determining the boiling point of high-boiling liquids while monitoring for decomposition.

-

Sample Encapsulation: Load exactly 5.0–10.0 mg of the viscous 1-(3,4,5-Trimethoxyphenyl)ethanol into a pre-tared aluminum oxide (

) crucible. Causality: -

Atmosphere Control: Purge the furnace with dry Nitrogen (

) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: Displacing oxygen is critical to prevent oxidative exothermic degradation before the true boiling point is reached. -

Thermal Calibration (Self-Validation): Run a known high-boiling standard (e.g., Benzyl benzoate, BP 323 °C) immediately prior to the sample to calibrate the system for thermal lag.

-

Heating Ramp: Apply a precise heating rate of 10 °C/min from 25 °C to 350 °C.

-

Data Acquisition: The boiling point is empirically identified as the extrapolated onset temperature of the sharp endothermic mass loss peak on the DTA curve, correlating with a 95%+ mass drop on the TGA curve.

Protocol B: Low-Temperature DSC for Glass Transition (Tg) Profiling

Since the compound is a liquid at room temperature, Differential Scanning Calorimetry (DSC) must be used to find its sub-ambient thermal transitions (glass transition or sub-zero melting point).

-

Sample Preparation: Hermetically seal 3–5 mg of the sample in a standard aluminum DSC pan.

-

Thermal History Erasure (Self-Validation): Heat the sample to 50 °C and hold for 2 minutes to erase any prior thermal/shear history. Quench cool the sample at 20 °C/min to -80 °C using a liquid nitrogen cooling accessory (LNCA). Causality: Rapid quenching prevents kinetic crystallization, allowing the baseline amorphous state to be established.

-

Heating Cycle: Heat the sample from -80 °C to 50 °C at a controlled rate of 5 °C/min.

-

Observation: Monitor the thermogram for a baseline shift indicative of a Glass Transition (

) or a weak endothermic melting peak (

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the thermodynamic profiling protocols described above.

Thermodynamic Profiling Workflow for 1-(3,4,5-Trimethoxyphenyl)ethanol.

References

-

National Center for Biotechnology Information. "1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4 | CID 254122" PubChem. URL:[Link]

-

Chemsrc. "CAS#:36266-40-7 | Benzenemethanol,3,4,5-trimethoxy-a-methyl" Chemsrc Chemical Database. URL:[Link]

-

ChemBK. "CAS Index 3778 - 37785-48-1 2-(3,4,5-TRIMETHOXYPHENYL)ETHANOL" ChemBK Database. URL:[Link]

Sources

Conformational Analysis of 1-(3,4,5-Trimethoxyphenyl)ethanol

This guide provides an in-depth technical analysis of the conformational landscape of 1-(3,4,5-Trimethoxyphenyl)ethanol (also known as

A Technical Guide for Structural Elucidation in Medicinal & Lignin Chemistry

Executive Summary & Structural Significance

1-(3,4,5-Trimethoxyphenyl)ethanol represents a critical substructure in two distinct fields:

-

Medicinal Chemistry: It serves as a pharmacophore model for mescaline analogs, podophyllotoxin derivatives, and reserpine-like alkaloids where the spatial arrangement of methoxy groups dictates receptor binding affinity.

-

Lignin Valorization: It acts as a model compound for the syringyl (S) unit of lignin. Understanding its conformation is prerequisite to modeling the depolymerization mechanisms of

-O-4 linkages.

The molecule possesses a chiral center at the benzylic position (

-

The "Propeller" Methoxy Array: The gearing of the 3-, 4-, and 5-methoxy groups.

-

The Benzylic Rotor: The rotation of the ethanol side chain relative to the aromatic plane, governed by intramolecular hydrogen bonding.

Structural Degrees of Freedom & Stereochemistry

To analyze the conformation, we must define the critical torsion angles.

| Parameter | Definition | Structural Implication |

| Rotation of the ethanol side chain relative to the ring. | Determines if the OH is syn or anti to the ring edge. | |

| Rotation of the hydroxyl proton. | Critical for Hydrogen Bond (HB) formation. | |

| Rotation of meta-methoxy groups. | Usually coplanar ( | |

| Rotation of para-methoxy group. | Usually orthogonal ( |

The "Gearing" of the Trimethoxy System

Unlike mono-substituted benzenes, the 3,4,5-trimethoxy pattern is sterically frustrated.

-

The Consensus Conformation: Crystallographic data on analogs (e.g., 3,4,5-trimethoxybenzamide) suggests that the 3- and 5-methoxy groups lie coplanar with the benzene ring to maintain conjugation (

-like character). -

The 4-Methoxy Exception: To avoid steric clash with the lone pairs of the 3- and 5-oxygens, the 4-methoxy group twists out of plane , often approaching an orthogonal angle (

). This creates a "low-energy trough" distinct from the planar transition state.

The Dominant Interaction: Intramolecular Hydrogen Bonding

The most defining feature of 1-(3,4,5-trimethoxyphenyl)ethanol in non-polar solvents is the Intramolecular Hydrogen Bond (IMHB) .

Mechanism of Stabilization

The benzylic hydroxyl group acts as a proton donor, and the oxygen atoms of the 3- (or 5-) methoxy groups act as proton acceptors.

-

Formation of a Pseudo-Ring: This interaction creates a stable 5-membered pseudo-ring (

). -

Energetic Consequence: This "locked" conformation restricts rotation around the C1-C

bond, creating a high rotational barrier (

Technical Insight: In chiral environments (enzymes), this IMHB may be disrupted, but in solution (CDCl

), it dictates the population of rotamers.

Computational Methodology (DFT Protocol)

To rigorously determine the conformation, a "Self-Validating" computational workflow is required. Do not rely on molecular mechanics (MM) alone; the electronic effects of the methoxy oxygens require Quantum Mechanical (QM) treatment.

Recommended Level of Theory[2]

-

Optimization: DFT B3LYP/6-311+G(d,p) (Includes diffuse functions for lone pair interactions).

-

Solvation: IEFPCM (Polarizable Continuum Model) with solvent dielectric corresponding to your experimental solvent (e.g.,

for Chloroform). -

Frequency Calculation: Essential to verify minima (0 imaginary frequencies) and obtain Zero-Point Energy (ZPE).

Data Output: Relative Energies (Example)

Values are representative of typical 3,4,5-trimethoxybenzyl systems.

| Conformer | Geometry Description | Population (298K) | |

| Conf A (Global Min) | OH | 0.00 | > 90% |

| Conf B | OH away from OMe; 4-OMe | +3.5 | < 5% |

| Conf C | All OMe Coplanar (Steric Clash) | +6.2 | ~ 0% |

Experimental Validation Protocol

A computational model is a hypothesis; spectroscopy is the proof. Use this protocol to validate the calculated structure.

Step 1: Variable Temperature (VT) NMR

-

Objective: Determine rotational barriers.

-

Procedure: Record

NMR in a non-polar solvent (toluene- -

Expected Result: At room temperature, the methoxy signals may appear as a singlet (3,5-OMe) and a singlet (4-OMe) due to rapid rotation. At low temperatures, if the rotation of the 4-OMe is hindered or if the chiral center induces magnetic non-equivalence, the 3,5-OMe signal will split into two distinct singlets.

Step 2: Dilution IR Spectroscopy

-

Objective: Distinguish Intramolecular vs. Intermolecular H-bonding.

-

Procedure: Acquire FTIR spectra at decreasing concentrations (100 mM

1 mM) in CCl -

Diagnostic Criteria:

-

Intermolecular: Broad band at 3300-3400 cm

that disappears upon dilution. -

Intramolecular: Sharp band at ~3550-3600 cm

that persists regardless of dilution. -

Validation: For this molecule, a persistent sharp peak confirms the OH

OMe interaction.

-

Step 3: NOE Difference Spectroscopy

-

Objective: Map spatial proximity.

-

Target: Irradiate the benzylic methine proton (

-CH). -

Observation: Look for NOE enhancement in the ortho-protons (H2/H6) of the ring.

-

If the conformation is locked by H-bonding, the distance to H2 vs H6 will differ for a specific rotamer, though rapid rotation usually averages this unless cooled.

-

Critical Check: Irradiate the 3,5-OMe protons. Enhancement of the benzylic OH proton confirms the syn-orientation required for H-bonding.

-

Visualization: The Integrated Workflow

The following diagram illustrates the decision matrix for conformational elucidation, integrating computational and experimental streams.

Caption: Integrated workflow for determining the solution-state conformation of 1-(3,4,5-trimethoxyphenyl)ethanol, combining DFT potential energy surface mapping with spectroscopic validation.

References

-

Gomes, L. R., Low, J. N., Oliveira, C., Cagide, F., & Borges, F. (2016). Crystal structures of three 3,4,5-trimethoxybenzamide-based derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(5), 643–647. Link

- Significance: Establishes the baseline conformation of the 3,4,5-trimethoxy ring system (3,5-coplanar, 4-orthogonal).

-

Karpuk, E., Schollmeyer, D., & Meier, H. (2007). Photochemical Generation of Cyclophanes from 1,3,5-Trisubstituted Benzenes with Chalcone Chromophores. European Journal of Organic Chemistry, 2007(12), 1983–1990. Link

- Significance: Provides NMR data and structural insights for rel

-

NIST Chemistry WebBook. Ethanone, 1-(3,4,5-trimethoxyphenyl)- (Acetophenone analog). Link

- Significance: Provides spectral baselines (IR/MS)

-

PubChem. 1-(3,4,5-Trimethoxyphenyl)ethanol (Compound Summary). Link

- Significance: Authoritative source for chemical identifiers and physical property d

Sources

Methodological & Application

Application Note & Protocol: High-Fidelity Synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol

Abstract: This document provides a comprehensive guide for the chemical synthesis of 1-(3,4,5-Trimethoxyphenyl)ethanol, a key intermediate in pharmaceutical research, through the selective reduction of 3,4,5-trimethoxyacetophenone. We present a robust and scalable protocol centered on the use of sodium borohydride (NaBH₄), a mild and chemoselective reducing agent. The narrative delves into the mechanistic underpinnings of the ketone reduction, rationale for reagent selection, and a detailed, self-validating experimental workflow designed for reproducibility. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a reliable method for the preparation of this valuable secondary alcohol.

Introduction: Scientific Context and Rationale

The synthesis of substituted phenylethanol derivatives is a cornerstone of medicinal chemistry and materials science. 1-(3,4,5-Trimethoxyphenyl)ethanol, in particular, serves as a crucial building block for various biologically active molecules, including analogs of the natural product combretastatin, which exhibit potent anticancer properties.[] The starting material, 3,4,5-trimethoxyacetophenone, is a readily available compound featuring the trimethoxyphenyl scaffold present in numerous pharmacologically significant agents.[2][3]

The core transformation—the reduction of a ketone to a secondary alcohol—is a fundamental process in organic synthesis.[4][5] While numerous hydride-donating reagents can achieve this, the choice of reagent is critical for ensuring selectivity, safety, and operational simplicity. For this specific synthesis, sodium borohydride (NaBH₄) is the reagent of choice.

Why Sodium Borohydride?

-

Chemoselectivity: NaBH₄ is a mild reducing agent, highly selective for aldehydes and ketones. Unlike more powerful hydrides such as lithium aluminum hydride (LiAlH₄), it will not reduce other common functional groups like esters, amides, or carboxylic acids under standard conditions, obviating the need for protecting groups in more complex molecules.[4][6]

-

Safety and Handling: NaBH₄ is a stable solid that can be handled in air (with due caution) and is compatible with protic solvents like ethanol and methanol.[7] This contrasts sharply with LiAlH₄, which reacts violently with water and protic solvents.

-

Operational Simplicity: The reaction can be performed at or below room temperature, and the workup procedure is straightforward, typically involving an acidic quench followed by extraction.[7][8]

This protocol is therefore designed to be both efficient and accessible, providing a high yield of the desired product with minimal side reactions.

Reaction Mechanism and Stoichiometry

The reduction of a ketone by sodium borohydride proceeds via a two-step mechanism: nucleophilic addition of a hydride ion (H⁻) followed by protonation.[4][5][9]

-

Nucleophilic Attack: The borohydride ion (BH₄⁻) serves as a source of hydride. The hydride, a potent nucleophile, attacks the electrophilic carbonyl carbon of the 3,4,5-trimethoxyacetophenone. This breaks the carbon-oxygen π-bond, transferring the electrons to the oxygen atom and forming a tetracoordinate alkoxide-boron complex.[10]

-

Protonation (Workup): In a subsequent workup step, a protic solvent (like the ethanol used in the reaction) or a dilute acid added during quenching protonates the negatively charged oxygen atom of the alkoxide intermediate to yield the final secondary alcohol product, 1-(3,4,5-Trimethoxyphenyl)ethanol.[5][9]

Caption: Workflow of ketone reduction by sodium borohydride.

Theoretically, one mole of NaBH₄ can reduce four moles of a ketone, as each of the four hydride ions is available for transfer.[11] However, in practice, a molar excess of NaBH₄ is used to ensure the reaction goes to completion, accounting for any reaction with the solvent or atmospheric moisture.[7][12] A typical protocol employs 1.5 to 2.0 equivalents of hydride relative to the ketone.

Detailed Experimental Protocol

This protocol is optimized for a laboratory scale synthesis yielding a high purity product.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS No. | M.W. ( g/mol ) | Notes |

| 3,4,5-Trimethoxyacetophenone | ≥98% | Sigma-Aldrich | 1136-86-3 | 210.23 | Starting material.[3] |

| Sodium Borohydride (NaBH₄) | ≥97% | Carl ROTH | 16940-66-2 | 37.83 | Reducing agent.[13] |

| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 | 46.07 | Reaction solvent. |

| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich | 60-29-7 | 74.12 | Extraction solvent. |

| Hydrochloric Acid (HCl) | 3 M (aq) | VWR | 7647-01-0 | 36.46 | For quenching. |

| Sodium Sulfate (Na₂SO₄) | Anhydrous | Acros Organics | 7757-82-6 | 142.04 | Drying agent. |

| Deionized Water (H₂O) | - | - | 7732-18-5 | 18.02 | For workup. |

Equipment

-

Round-bottom flask (100 mL) with magnetic stir bar

-

Ice-water bath

-

Magnetic stir plate

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for filtration and recrystallization

-

Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Safety Precautions

-

3,4,5-Trimethoxyacetophenone: Harmful if swallowed and causes skin and serious eye irritation.[2][14]

-

Sodium Borohydride: Toxic if swallowed and causes severe skin burns and eye damage. In contact with water or acid, it releases flammable hydrogen gas, which may ignite spontaneously.[15][16][17][18] All operations involving NaBH₄ must be conducted in a well-ventilated fume hood away from ignition sources.

-

General Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] An eyewash station and safety shower should be readily accessible.

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

Place 3,4,5-trimethoxyacetophenone (4.20 g, 20.0 mmol, 1.0 eq.) into a 100 mL round-bottom flask equipped with a magnetic stir bar.

-

Add 40 mL of 95% ethanol and stir at room temperature until the solid is completely dissolved.

-

Cool the flask in an ice-water bath for 15 minutes, allowing the solution to reach 0-5 °C.[7][8]

-

-

Reduction:

-

While maintaining vigorous stirring and cooling, add sodium borohydride (0.45 g, 12.0 mmol, 0.6 eq., providing 2.4 eq. of hydride) portion-wise over 10-15 minutes.

-

Causality Note: Portion-wise addition is crucial to control the exothermic reaction and prevent a rapid evolution of hydrogen gas.[7]

-

After the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the bath and let it stir at room temperature for an additional 60 minutes.

-

-

Process Monitoring (TLC):

-

Monitor the reaction's progress using TLC (eluent: 3:1 Hexane:Ethyl Acetate).

-

Spot the starting material (dissolved in ethyl acetate) and the reaction mixture on the TLC plate.

-

The reaction is complete upon the disappearance of the starting material spot (3,4,5-trimethoxyacetophenone, higher Rf) and the appearance of a new, more polar product spot (1-(3,4,5-Trimethoxyphenyl)ethanol, lower Rf).

-

-

Reaction Quench and Work-up:

-

Cool the flask again in an ice-water bath.

-

CAUTION: This step will generate hydrogen gas. Perform in a fume hood.

-

Slowly and carefully add 15 mL of 3 M HCl dropwise to the reaction mixture to quench the excess NaBH₄ and neutralize the mixture.[7][12]

-

Once the gas evolution has ceased, remove most of the ethanol using a rotary evaporator.

-

-

Extraction:

-

Transfer the remaining aqueous slurry to a 250 mL separatory funnel.

-

Add 50 mL of diethyl ether and shake vigorously. Allow the layers to separate.

-

Extract the aqueous layer two more times with 25 mL portions of diethyl ether.[7]

-

Combine the organic extracts.

-

-

Purification and Isolation:

-

Wash the combined organic layers with 30 mL of deionized water, followed by 30 mL of brine (saturated NaCl solution) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), then filter to remove the drying agent.[7]

-

Remove the diethyl ether using a rotary evaporator to yield the crude product, which should be a pale yellow oil or a low-melting solid.

-

Product Characterization

-

Yield: A typical yield for this reaction is in the range of 85-95%.

-

Appearance: Colorless to pale yellow solid.

-

Physical Properties: Molecular Weight: 212.24 g/mol .[19]

-

Spectroscopic Analysis: The product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity, comparing the spectra to literature values.[19] The disappearance of the ketone carbonyl stretch (~1680 cm⁻¹) and the appearance of a broad alcohol O-H stretch (~3400 cm⁻¹) in the IR spectrum are indicative of a successful reduction.

Troubleshooting and Process Optimization

| Issue | Possible Cause | Recommended Solution |

| Incomplete Reaction (Starting material remains) | Insufficient NaBH₄ (degraded or reacted with moisture). | Use a larger excess of NaBH₄ (e.g., 1.0 eq.). Ensure anhydrous conditions and use freshly opened reagent. |

| Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period at room temperature or warm gently to 40 °C. | |

| Low Yield | Product lost during extraction. | Ensure complete extraction by performing three extractions. Neutralize the solution before extraction to ensure the product is not in a protonated, water-soluble form. |

| Vigorous quenching led to side reactions. | Perform the acid quench slowly at 0 °C to maintain control over the reaction. | |

| Product Contamination | Incomplete removal of inorganic boron salts. | Ensure thorough washing of the organic layer with water and brine during the work-up. |

Conclusion

The reduction of 3,4,5-trimethoxyacetophenone using sodium borohydride is an efficient, safe, and reliable method for synthesizing 1-(3,4,5-Trimethoxyphenyl)ethanol. The protocol detailed herein is robust and scalable, providing high yields of the desired product. By understanding the underlying mechanism and adhering to the procedural steps, researchers can confidently produce this valuable intermediate for applications in drug discovery and organic synthesis.

References

-

Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

-

Wigfield, D. C., & Gowland, F. W. (1978). Mechanism of borohydride reductions. Evidence for lack of disproportionation in the reduction of ketones. Canadian Journal of Chemistry, 56(6), 786-789. [Link]

-

Clark, J. (2013, April 15). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]

-

LibreTexts Chemistry. (2020, August 28). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. [Link]

-

Chemistry Steps. (2023, July 16). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

-

Lu Le Laboratory. (2013, May 1). Sodium Borohydride Reduction of Acetophenone. [Link]

-

PubChem. 3',4',5'-Trimethoxyacetophenone. National Center for Biotechnology Information. [Link]

-

Scribd. Acetophenone Reduction by Sodium Borohydride. [Link]

-

Studylib.net. Acetophenone Reduction Lab: 1-Phenylethanol Synthesis. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium borohydride. [Link]

-

PENTA. (2025, March 26). Safety Data Sheet: Sodium borohydride. [Link]

-

MDPI. (2023, November 30). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. [Link]

-

Swarthmore College. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. [Link]

-

PubChem. Sodium borohydride. National Center for Biotechnology Information. [Link]

-

LaboKing. (2025, March 12). SAFETY DATA SHEET: 2'-Hydroxy-4'-methoxyacetophenone. [Link]

- Google Patents.

- Google Patents.

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

-

PubChem. 1-(3,4,5-Trimethoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]

-

Interchim. Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

-

Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube. [Link]

-

The Royal Society of Chemistry. Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. [Link]

- Google Patents. US20110275862A1 - Process for purifying a crude ethanol product.

-

MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

-

ACS Publications. NEW COMPOUNDS. [Link]

Sources

- 2. 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3 ,4 ,5 -Trimethoxyacetophenone 98 1136-86-3 [sigmaaldrich.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 8. scribd.com [scribd.com]

- 9. books.rsc.org [books.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. www1.chem.umn.edu [www1.chem.umn.edu]

- 12. studylib.net [studylib.net]

- 13. carlroth.com:443 [carlroth.com:443]

- 14. 3',4',5'-TRIMETHOXYACETOPHENONE - Safety Data Sheet [chemicalbook.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. tcichemicals.com [tcichemicals.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

- 18. Sodium borohydride | NaBH4 | CID 4311764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4 | CID 254122 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Catalytic Reduction Protocols for 1-(3,4,5-Trimethoxyphenyl)ethanol

This Application Note is structured to guide drug development professionals through the high-efficiency production of 1-(3,4,5-trimethoxyphenyl)ethanol. It prioritizes enantioselective catalytic methods—specifically Asymmetric Transfer Hydrogenation (ATH) and Biocatalysis—over stoichiometric reductions (e.g., NaBH₄) to meet modern pharmaceutical standards for atom economy and purity.[1]

Executive Summary & Strategic Rationale

The target molecule, 1-(3,4,5-trimethoxyphenyl)ethanol , is a critical chiral building block for the synthesis of lignan analogs, including podophyllotoxin derivatives used in oncology. The electron-rich nature of the 3,4,5-trimethoxy aromatic ring presents a specific challenge: it increases the electron density at the carbonyl carbon, potentially reducing reactivity toward nucleophilic hydride attack.

This guide details two catalytic protocols designed to overcome this electronic deactivation while ensuring high enantioselectivity:

-

Protocol A (Chemical Catalysis): Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH) in aqueous media. This method leverages the "on-water" acceleration effect to enhance rates for electron-rich substrates.[1][2][3]

-

Protocol B (Biocatalysis): Ketoreductase (KRED) mediated reduction with cofactor recycling.[1][3] This route offers superior enantiopurity (>99% ee) and operates under mild physiological conditions.[1][3]

Precursor Analysis & Material Specifications[2]

-

Substrate: 3,4,5-Trimethoxyacetophenone (CAS: 1136-86-3)[2][3][4][5]

-

Target Product: 1-(3,4,5-trimethoxyphenyl)ethanol (CAS: 36266-40-7)[2][3][6]

-

Critical Quality Attribute (CQA): The trimethoxy substitution pattern makes the ketone prone to over-oxidation if exposed to harsh oxidants; however, in reduction, the primary concern is steric hindrance and electronic deactivation.

Chemical Structure & Transformation

The transformation involves the reduction of the prochiral ketone to a secondary alcohol.[1]

Figure 1: General transformation scheme.

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Mechanism: Noyori-Ikariya type transfer hydrogenation.[1][2][3] Rationale: While traditional ATH uses azeotropic formic acid/triethylamine (HCOOH/Et₃N), electron-rich ketones like 3,4,5-trimethoxyacetophenone often exhibit sluggish kinetics in organic solvents.[1][3] We utilize an aqueous-phase ATH protocol where water acts as a rate accelerator (hydrophobic hydration effect) and enables easier product separation.[1][2][3]

Materials

-

Catalyst: RuCl (or (R,R)-enantiomer for opposite chirality).[2][3]

-

Phase Transfer Agent: Not required (reaction proceeds "on-water").

Step-by-Step Procedure

-

Catalyst Preparation (In-situ):

-

In a Schlenk flask under Nitrogen, charge [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv).[3]

-

Add degassed water (2 mL per mmol substrate) and heat to 40°C for 1 hour to generate the active aqua-complex.[3]

-

Checkpoint: The solution should turn from orange to deep red/brown, indicating active catalyst formation.[1]

-

-

Reaction Initiation:

-

Reaction Phase:

-

Stir vigorously at 40°C. High agitation (1000 rpm) is critical to maximize the interfacial surface area between the solid/oil substrate and the aqueous catalyst phase.

-

Monitor: Sample at 2h, 6h, and 12h.

-

Expected Kinetics: Electron-rich methoxy groups usually slow down hydride transfer; however, the aqueous environment stabilizes the transition state, often allowing completion within 6-12 hours.[1][2]

-

-

Work-up:

Data Interpretation: Solvent Effects

The following table illustrates why water is the preferred medium for this specific substrate class.

| Solvent System | Relative Rate | Conversion (12h) | ee (%) | Notes |

| Water (HCOONa) | High | >98% | 95-97% | "On-water" acceleration; Green. |

| HCOOH / Et₃N | Low | 60-75% | 90-93% | Slower due to substrate electronics.[1][2][3] |

| 2-Propanol (IPA) | Medium | 85% (Equilibrium) | 88-92% | Reversible; requires high dilution.[2][3] |

Protocol B: Biocatalytic Reduction (Enzymatic)

Mechanism: NADPH-dependent Ketoreductase (KRED) reduction.[1][3] Rationale: Enzymes offer exquisite stereocontrol (>99% ee) which is often difficult to achieve with chemical catalysts for sterically unhindered acetophenones.[1][3] This protocol uses a "coupled-enzyme" approach for cofactor regeneration.[1][2][3][7]

Materials

-

Enzyme: KRED Screening Kit (Select variants from Lactobacillus kefir or Rhodococcus).[1][3]

-

Recycling System: Glucose Dehydrogenase (GDH) + Glucose.[1][3]

-

Buffer: 100 mM Potassium Phosphate (pH 7.0) + MgSO₄ (2 mM).[1][3]

Workflow Diagram

Figure 2: Coupled-enzyme cofactor recycling system.

Step-by-Step Procedure

-

Buffer Preparation:

-

Substrate Solution:

-

Reaction Assembly (10 mL Scale):

-

Incubation:

-

Incubate at 30°C with orbital shaking (200 rpm).

-

pH Control: Monitor pH every 4 hours. The oxidation of glucose produces gluconic acid, which will lower pH.[1] Titrate with 1M NaOH to maintain pH 7.0.

-

-

Termination & Analysis:

Analytical Validation (QC)

To validate the protocols, use the following chromatographic methods.

Chiral HPLC Method[1][2]

-

Detection: UV @ 254 nm (Strong absorption due to trimethoxy ring).[1][3]

-

Retention Times (Approximate):

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion (Protocol A) | Poor phase mixing | Increase stirring speed; Add 10% MeOH as cosolvent. |

| Low Conversion (Protocol B) | Enzyme inhibition by substrate | Feed substrate in batches (fed-batch mode) rather than one bolus. |

| Low ee (Protocol A) | Reversibility of reaction | Switch from IPA to Formate (irreversible donor); Lower temperature to 25°C. |

| Precipitation | Product insolubility | Add a biphasic overlay (e.g., MTBE) to extract product continuously.[1] |

References

-

Matthey, J. (n.d.).[1][3] Kit guide: Asymmetric transfer hydrogenation catalysts. Retrieved from

-

Kanto Chemical Co. (n.d.).[1][3] Asymmetric Transfer Hydrogenation Catalysts. Retrieved from

-

Wu, X., et al. (2004).[1][3] Accelerated asymmetric transfer hydrogenation of aromatic ketones in water. University of Liverpool.[1][3] Retrieved from

-

Hollmann, F., et al. (2010).[1][3] Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones. Zeitschrift für Naturforschung.[1][2][3] Retrieved from [7]

-

PubChem. (2025).[1][3][6] 1-(3,4,5-Trimethoxyphenyl)ethanol Compound Summary. Retrieved from

-

Li, Z., et al. (2022).[1][3][8] Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Retrieved from

-

Google Patents. (n.d.).[1][3] Process for the preparation of 1-(3,4-dimethoxyphenyl)ethanol. EP1000005B1.[1][2][3] Retrieved from

Sources

- 1. matthey.com [matthey.com]

- 2. prepchem.com [prepchem.com]

- 3. 3',4',5'-Trimethoxyacetophenone | C11H14O4 | CID 14345 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 3′,4′,5′-三甲氧基苯乙酮 98% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. 1-(3,4,5-Trimethoxyphenyl)ethanol | C11H16O4 | CID 254122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. znaturforsch.com [znaturforsch.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Grignard reaction procedures yielding 1-(3,4,5-Trimethoxyphenyl)ethanol

Executive Summary

This application note details the optimized protocol for synthesizing 1-(3,4,5-trimethoxyphenyl)ethanol , a critical secondary alcohol intermediate used in the development of podophyllotoxin analogs, lignans, and specific neuroactive pharmaceutical candidates.

While the Grignard reaction is a staple of organic synthesis, this specific substrate—bearing three electron-donating methoxy groups—presents unique challenges regarding solubility and potential side reactions (e.g., Lewis-acid mediated demethylation). This guide moves beyond textbook descriptions to provide a process-ready workflow, emphasizing moisture control, exotherm management, and impurity profiling.

Retrosynthetic Analysis & Reaction Strategy

The target molecule is synthesized via the nucleophilic addition of Methylmagnesium bromide (MeMgBr) to 3,4,5-Trimethoxybenzaldehyde .

-

Why MeMgBr? While Methylmagnesium Iodide (MeMgI) is a common alternative, magnesium iodide salts can act as Lewis acids capable of cleaving ortho-methoxy ethers under reflux conditions (demethylation). MeMgBr offers a superior balance of reactivity and chemoselectivity, preserving the trimethoxy-aryl motif.

-

Solvent System: A THF/Diethyl Ether hybrid system is recommended. The aldehyde is highly soluble in THF, while the Grignard reagent is often stabilized in Ether.

Reaction Scheme Visualization

Figure 1: Reaction pathway for the conversion of 3,4,5-trimethoxybenzaldehyde to the target secondary alcohol.

Critical Material Attributes (CMA)

Success depends on the strict control of water content. The 3,4,5-trimethoxybenzaldehyde substrate is hygroscopic; trace water will quench the Grignard reagent, lowering yields and producing magnesium hydroxide precipitates that complicate workup.

| Component | Specification | Criticality |

| 3,4,5-Trimethoxybenzaldehyde | >98% Purity, <0.1% Water | High: Dry under high vacuum for 4h prior to use. |

| MeMgBr | 3.0 M in Diethyl Ether | High: Titrate before use if bottle is old. |

| THF (Solvent) | Anhydrous, Inhibitor-free | Medium: Store over molecular sieves. |

| Ammonium Chloride | Saturated Aqueous Solution | Medium: Used for mild quenching.[1] |

Detailed Experimental Protocol

Scale: 10.0 mmol (approx. 1.96 g of aldehyde) Expected Yield: 85–92%

Phase 1: Apparatus Preparation

-

Oven Drying: Flame-dry a 100 mL 2-neck round-bottom flask (RBF), a magnetic stir bar, and a pressure-equalizing addition funnel. Assemble hot under a stream of dry Nitrogen or Argon.

-

Inert Atmosphere: Maintain a positive pressure of inert gas throughout the procedure.

Phase 2: Substrate Solubilization

-

Charge the RBF with 3,4,5-Trimethoxybenzaldehyde (1.96 g, 10.0 mmol).

-

Add Anhydrous THF (20 mL). Stir until fully dissolved.

-

Cool the system to 0°C using an ice/water bath. Note: The methoxy groups increase electron density, making the carbonyl slightly less electrophilic; however, low temperature is still required to prevent side reactions.

Phase 3: Grignard Addition

-

Charge the addition funnel with MeMgBr (4.0 mL of 3.0 M solution, 12.0 mmol, 1.2 equiv).

-

Dropwise Addition: Add the Grignard reagent dropwise over 15–20 minutes.

-

Observation: The solution may turn cloudy or slightly yellow.[2]

-

Control: Ensure the internal temperature does not exceed 5°C.

-

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2 hours.

-

PAT Check: Monitor by TLC (30% Ethyl Acetate in Hexanes). The aldehyde spot (

) should disappear, replaced by the more polar alcohol spot (

-

Phase 4: Quench and Workup

-

Cool the mixture back to 0°C .

-